molecular formula C10H13ClN2 B1269431 3-Chloro-4-(pyrrolidin-1-yl)aniline CAS No. 16089-44-4

3-Chloro-4-(pyrrolidin-1-yl)aniline

Cat. No. B1269431
CAS RN: 16089-44-4
M. Wt: 196.67 g/mol
InChI Key: FAJSLXVGFFLZMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-4-(pyrrolidin-1-yl)aniline often involves complex reactions, including the formation of pyrrolidine derivatives through catalytic methods or cyclization reactions. For example, the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines has been achieved using an electrochemical process that combines oxidative events in a productive manner, suggesting potential pathways for synthesizing related chloro-pyrrolidin anilines (Ye et al., 2018).

Molecular Structure Analysis

Studies on similar compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveal insights into their molecular structures, showing planar backbones with specific dihedral angles between the pyrrolidine and benzene rings, indicating how chlorine substitution might affect the molecular conformation of 3-Chloro-4-(pyrrolidin-1-yl)aniline (B. Su et al., 2013).

Chemical Reactions and Properties

The chemical behavior of pyrrolidine-containing compounds includes participation in various reactions, such as the diastereoselective synthesis of pyrrolidines via catalyzed reactions, which might suggest potential reactivity patterns for 3-Chloro-4-(pyrrolidin-1-yl)aniline (Carson & Kerr, 2005).

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • The results or outcomes obtained include the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Drug Discovery

    • Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
    • The methods of application or experimental procedures involve replacing a non-stereochemical with a stereochemical group .
    • The results or outcomes obtained include the development of a new series of cis-3,4-diphenylpyrrolidine derivatives with improved activity .
  • Antidepressant Synthesis

    • Pyrrolidine is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • The methods of application or experimental procedures involve the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
    • The results or outcomes obtained include the synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation, skin burns, and serious eye damage .

properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSLXVGFFLZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283789
Record name 3-Chloro-4-(1-pyrrolidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(pyrrolidin-1-yl)aniline

CAS RN

16089-44-4
Record name 3-Chloro-4-(1-pyrrolidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16089-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-pyrrolidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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